Sulfoxone (disodium)
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Sulfoxone (disodium) undergoes several types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: Various substitution reactions can occur, particularly involving the sulfonyl and amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulfoxone (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on bacterial enzymes and metabolic pathways.
Mechanism of Action
Sulfoxone (disodium) acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfoxone (disodium) prevents the bacteria from synthesizing folic acid, which is essential for their growth and multiplication . The normal substrate for the enzyme, para-aminobenzoic acid, cannot bind as usual, leading to the inhibition of the folic acid synthesis pathway .
Comparison with Similar Compounds
Sulfoxone (disodium) is unique among sulfonamide antibiotics due to its specific structure and mechanism of action. Similar compounds include:
Dapsone: Another sulfone antibiotic used primarily for treating leprosy and dermatitis herpetiformis.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim for treating various bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfoxone (disodium) stands out due to its specific inhibition of dihydropteroate synthetase and its effectiveness in treating leprosy .
Properties
Molecular Formula |
C14H14N2Na2O6S3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate |
InChI |
InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
AZBNFLZFSZDPQF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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